3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
CAS No.: 338953-51-8
Cat. No.: VC4517675
Molecular Formula: C13H7F3N2O
Molecular Weight: 264.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338953-51-8 |
|---|---|
| Molecular Formula | C13H7F3N2O |
| Molecular Weight | 264.207 |
| IUPAC Name | 3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-10-12(17-7-9)11(18-19-10)8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | HKPBNNDXESQNLY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Core Architecture and Substituent Effects
The compound’s scaffold consists of a oxazolo[4,5-b]pyridine system, where the oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is fused to a pyridine ring at positions 4 and 5 . The phenyl group at position 3 and the trifluoromethyl (-CF) group at position 6 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The -CF group, in particular, enhances metabolic stability and lipophilicity, traits desirable in drug candidates .
Table 1: Key Structural Descriptors
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for closely related oxazolopyridines provide insights into expected spectral features. For example, the NMR spectrum of 6-chloro-2-(4-fluorophenyl)oxazolo[4,5-b]pyridine shows aromatic proton resonances between δ 7.77–7.12 ppm , while the trifluoromethyl group typically appears as a singlet in NMR near δ -60 ppm . High-resolution mass spectrometry (HRMS) of analogous compounds, such as -(4-methylpyridin-2-yl)-4-(3-trifluoromethylphenyl)piperazine-1-carbothioamide, confirms molecular ions with errors < 2 ppm .
Synthesis and Manufacturing
Cyclization Strategies
The synthesis of 3-phenyl-6-(trifluoromethyl)- oxazolo[4,5-b]pyridine typically involves cyclization reactions starting from appropriately substituted pyridine precursors. A common approach utilizes:
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Condensation: Reaction of 2-amino-5-trifluoromethylpyridine derivatives with phenyl-substituted carbonyl compounds.
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Oxazole Ring Formation: Intramolecular cyclization mediated by reagents like phosphorus oxychloride (POCl) or thionyl chloride (SOCl) to form the oxazole moiety .
Table 2: Representative Synthesis Conditions
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the electron-withdrawing -CF group. Solvent choice (e.g., dichloromethane vs. toluene) and temperature gradients significantly impact yields .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous oxazolopyridines reveals melting points between 180–220°C , consistent with the rigid aromatic framework.
Research Gaps and Future Directions
Despite its promising attributes, experimental data on this compound’s biological activity and pharmacokinetics remain sparse. Future studies should prioritize:
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